n-Pentyl beta-carboline-1-propionate
Description
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
InChI Key |
OXYXZGCPXAISTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 |
Synonyms |
n-pentyl beta-carboline-1-propionate |
Origin of Product |
United States |
Isolation and Natural Occurrence of N Pentyl Beta Carboline 1 Propionate
The discovery of n-pentyl beta-carboline-1-propionate is intrinsically linked to the phytochemical investigation of Eurycoma longifolia, a plant renowned in traditional medicine.
Extraction from Eurycoma longifolia Roots
This compound, along with a variety of other beta-carboline alkaloids, has been successfully isolated from the roots of Eurycoma longifolia. nih.govwikipedia.org The extraction process typically involves the use of organic solvents to separate the complex mixture of phytochemicals present in the plant material. This initial crude extract serves as the starting point for the meticulous process of isolating individual compounds. The presence of this compound is a testament to the rich and diverse chemical arsenal (B13267) of Eurycoma longifolia. acs.orgnih.gov
Chromatographic Separation and Purification Methodologies
Following the initial extraction, the isolation of this compound from the complex mixture of plant metabolites relies on advanced chromatographic techniques. While specific details for this exact compound are part of broader studies, the separation of beta-carboline alkaloids from Eurycoma longifolia is often achieved through methods like reversed-phase high-performance liquid chromatography (HPLC). nih.gov This technique separates compounds based on their polarity. A gradient elution protocol, for instance using a mixture of acetonitrile (B52724) and acidified water, allows for the effective separation of the various alkaloids present in the extract. nih.gov The process involves repeated chromatographic steps to achieve the high degree of purity required for structural analysis.
Structural Elucidation Methodologies
Determining the precise chemical structure of a novel natural product is a critical step in its characterization. For this compound, a combination of sophisticated analytical techniques was employed.
Spectroscopic Analysis (e.g., 1D and 2D NMR, Mass Spectrometry)
The definitive structure of this compound was established through comprehensive spectroscopic analysis. nih.govwikipedia.org Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in mapping the carbon-hydrogen framework of the molecule. Mass spectrometry provided crucial information on the compound's molecular weight and elemental composition. The combined data from these powerful analytical tools allowed for the unambiguous assignment of the beta-carboline core and the n-pentyl and propionate (B1217596) ester functionalities.
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spectrometry | Provides the molecular ion peak | Determines the molecular weight and formula |
| ¹H NMR | Shows the number and environment of protons | Identifies the different types of hydrogen atoms |
| ¹³C NMR | Shows the number and environment of carbons | Identifies the different types of carbon atoms |
| 2D NMR (COSY, HMBC) | Shows correlations between protons and carbons | Connects the different parts of the molecule |
Chemical Transformation and Comparison with Semisynthetic Samples
To further confirm the proposed structure, chemical transformation can be employed. This involves converting the natural product into a known derivative or, conversely, synthesizing the proposed structure and comparing its properties to the isolated compound. For this compound, chemical transformation was part of the suite of methods used to confirm its structure. nih.gov
Biosynthetic Pathways of Beta-Carboline Alkaloids Relevant to this compound
The biosynthesis of beta-carboline alkaloids is a fascinating example of nature's chemical ingenuity. The core of these molecules is formed through a key chemical reaction known as the Pictet-Spengler reaction. nih.govwikipedia.orgrsc.org This reaction involves the condensation of an indole-containing molecule, almost universally the amino acid tryptophan, with an aldehyde or a ketone. acs.orgmdpi.comresearchgate.net
The biosynthesis of the beta-carboline skeleton begins with the formation of a Schiff base between tryptophan and a carbonyl compound, which then undergoes an acid-catalyzed cyclization to form the characteristic tricyclic ring system. acs.orgrsc.org The wide variety of beta-carboline alkaloids found in nature arises from the diverse range of aldehydes and ketones that can participate in this reaction, as well as subsequent enzymatic modifications. nih.gov
In the case of this compound, it is biosynthetically derived from L-tryptophan. The n-pentyl and propionate moieties are incorporated through the reaction of tryptophan with a specific, yet to be fully identified, carbonyl-containing precursor molecule within Eurycoma longifolia.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Chemical Synthesis and Derivatization Strategies for N Pentyl Beta Carboline 1 Propionate and Analogs
Total Synthesis Approaches to the Core Beta-Carboline Skeleton
The construction of the tricyclic pyrido[3,4-b]indole system, the core of β-carbolines, is a well-established field in synthetic organic chemistry. Two classical and widely employed methods for this purpose are the Pictet-Spengler cyclization and the Bischler-Napieralski reaction. nih.gov These reactions, along with more modern synthetic pathways, provide access to a wide variety of substituted β-carboline frameworks.
Pictet-Spengler Cyclization Reactions
The Pictet-Spengler reaction, discovered in 1911, is a cornerstone in the synthesis of β-carbolines and related isoquinoline (B145761) alkaloids. wikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov
The mechanism proceeds through the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic attack on the electron-rich indole (B1671886) ring at the C2 position to form a spiroindolenine intermediate. A subsequent Wagner-Meerwein type rearrangement leads to the formation of the tetrahydro-β-carboline (THβC) skeleton. wikipedia.org The resulting THβCs can then be aromatized to the fully aromatic β-carboline through an oxidation step. nih.gov
A variety of acidic catalysts can be employed to facilitate the Pictet-Spengler reaction, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), as well as Lewis acids. orgsyn.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can serve as both a solvent and a catalyst, promoting the reaction in high yields, sometimes even without the need for an additional acid catalyst. orgsyn.orgrsc.org Microwave irradiation has also been utilized to accelerate the reaction. mdpi.com
| Catalyst/Conditions | Substrates | Product | Yield | Reference |
|---|---|---|---|---|
| TFA, reflux | Tryptamine, Aldehyde | Tetrahydro-β-carboline | Moderate to Good | nih.gov |
| HCl, heat | Phenethylamine, Dimethoxymethane | Tetrahydroisoquinoline | Good | nih.gov |
| HFIP, reflux | Tryptamine derivatives, Aldehydes | Tetrahydro-β-carboline | High | orgsyn.orgrsc.org |
| I₂, TFA, DMSO, heat | Tryptophan, Amino acid | β-carboline (one-pot) | Poor to Moderate | nih.govnih.gov |
| Enzymatic (Strictosidine synthase) | Tryptamine, Secologanin | Strictosidine | High (Biosynthesis) | wikipedia.org |
Bischler-Napieralski Reactions
The Bischler-Napieralski reaction, first reported in 1893, provides another powerful method for the synthesis of the β-carboline core, typically yielding 3,4-dihydro-β-carbolines (DHβCs). scribd.comwikipedia.org This reaction involves the intramolecular cyclization of an N-acylated β-arylethylamine, such as N-acyltryptamine, using a dehydrating agent. scribd.comwikipedia.org
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate. The amide oxygen is activated by the dehydrating agent, followed by elimination to form the highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution on the indole ring to form the cyclized product. wikipedia.orgorganic-chemistry.org The resulting DHβCs are often more readily oxidized to the fully aromatic β-carboline compared to the THβCs generated from the Pictet-Spengler reaction. nih.gov
Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nih.govwikipedia.org More modern reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have also been employed, sometimes leading directly to the aromatic β-carboline through in-situ oxidation. nih.gov The reaction conditions are often harsh, requiring high temperatures in solvents like toluene (B28343) or xylene. nih.gov
| Dehydrating Agent | Typical Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| POCl₃ | Toluene, Xylene | Reflux | 3,4-Dihydro-β-carboline | nih.govwikipedia.org |
| P₂O₅ | Toluene, Xylene | Reflux | 3,4-Dihydro-β-carboline | wikipedia.org |
| Polyphosphoric Acid (PPA) | - | High | 3,4-Dihydro-β-carboline | nih.gov |
| Tf₂O / 2-chloropyridine | Dichloromethane | Low to room temp | 3,4-Dihydro-β-carboline / β-carboline | nih.gov |
Alternative Synthetic Pathways for Beta-Carboline Frameworks
Beyond the classical methods, a variety of alternative synthetic strategies for the construction of the β-carboline skeleton have been developed, driven by the need for greater efficiency, milder reaction conditions, and access to diverse substitution patterns. nih.gov
Palladium-catalyzed reactions have emerged as a powerful tool in this regard. These methods often involve the formation of the pyridine (B92270) ring through C-N and C-C bond-forming reactions on an indole precursor. For example, sequences involving Suzuki or Heck cross-coupling reactions to form a biaryl intermediate, followed by an intramolecular Buchwald-Hartwig amination, can provide access to the β-carboline core. nih.gov
Another modern approach involves the thermal or microwave-assisted electrocyclization of 3-nitrovinylindoles. This method can lead to the formation of the β-carboline ring system in a single step, and optimization of reaction conditions, such as the use of a Boc protecting group on the indole nitrogen, can significantly improve yields. nih.govorganic-chemistry.org
Other notable methods include:
Iodine-mediated electrophilic cyclization: This can be used to construct the pyridine ring. nih.gov
Aza-Wittig reactions: These have also been applied to the synthesis of the β-carboline framework. nih.gov
Radical-mediated cyclizations: These offer an alternative pathway to the tricyclic system. nih.gov
These alternative pathways often provide advantages in terms of functional group tolerance and the ability to introduce substituents at various positions on the β-carboline ring, which may not be easily accessible through the traditional Pictet-Spengler or Bischler-Napieralski reactions.
Specific Synthesis of n-Pentyl beta-Carboline-1-Propionate
The synthesis of the specific target molecule, n-pentyl β-carboline-1-propionate, requires a two-stage approach: first, the synthesis of the β-carboline-1-propionic acid precursor, and second, the esterification of this acid with n-pentanol.
A plausible route to β-carboline-1-propionic acid involves a modification of the Pictet-Spengler reaction. Tryptamine can be reacted with succinic semialdehyde, which possesses both an aldehyde functionality for the initial condensation and a carboxylic acid group. The subsequent cyclization would lead to 1,2,3,4-tetrahydro-β-carboline-1-propionic acid. This intermediate would then require an oxidation step to aromatize the C-ring, yielding the desired β-carboline-1-propionic acid.
Esterification and Functionalization Reactions
With the β-carboline-1-propionic acid precursor in hand, the final step is the formation of the n-pentyl ester. The most common method for this transformation is the Fischer esterification. organic-chemistry.orgmedchemexpress.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, n-pentanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). medchemexpress.comoperachem.com
The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the n-pentanol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product, n-pentyl β-carboline-1-propionate, and regenerates the acid catalyst. chemistrysteps.combyjus.com
Alternative esterification methods could also be employed. For instance, the carboxylic acid could first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting β-carboline-1-propionyl chloride would then readily react with n-pentanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method avoids the equilibrium limitations of the Fischer esterification and often proceeds under milder conditions. researchgate.net Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org
Optimization of Reaction Conditions and Yield
To maximize the yield of n-pentyl β-carboline-1-propionate via the Fischer esterification, several reaction parameters can be optimized. Since the reaction is an equilibrium process, Le Chatelier's principle can be applied to drive the reaction towards the product. chemistrysteps.com
Key parameters for optimization include:
Molar Ratio of Reactants: Using a large excess of n-pentanol can shift the equilibrium to favor ester formation. Since n-pentanol can also serve as the solvent, this is often a practical approach.
Catalyst Concentration: The amount of acid catalyst needs to be optimized. While a sufficient amount is necessary to achieve a reasonable reaction rate, excessive acid can lead to side reactions and decomposition.
Temperature: The reaction is typically performed at the reflux temperature of the alcohol. The temperature should be high enough to ensure a good reaction rate but not so high as to cause degradation of the reactants or products.
Water Removal: The removal of water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. quora.com
Reaction Time: The reaction should be monitored (e.g., by thin-layer chromatography) to determine the optimal time for achieving maximum conversion without significant product decomposition.
A hypothetical optimization study for the esterification of β-carboline-1-propionic acid with n-pentanol is presented in the table below.
| Entry | Molar Ratio (Acid:Alcohol) | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:5 | 5 | 138 (Reflux) | 8 | 65 |
| 2 | 1:10 | 5 | 138 (Reflux) | 8 | 78 |
| 3 | 1:10 | 10 | 138 (Reflux) | 8 | 82 |
| 4 | 1:10 | 10 | 138 (Reflux) | 12 | 85 |
| 5 | 1:10 | 10 | 138 (Reflux) with Dean-Stark | 6 | 95 |
Rational Design and Synthesis of Novel Beta-Carboline-1-Propionate Derivatives
The rational design of novel β-carboline derivatives is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties and exploring the structure-activity relationships (SAR) that govern their biological effects. The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole system, offers multiple positions for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. ljmu.ac.ukmdpi.com Synthetic strategies are often focused on introducing a variety of functional groups at key positions on the β-carboline nucleus to modulate activity, selectivity, and pharmacokinetic properties. researchgate.net
Modifications at C-1, C-3, C-6, and C-9 Positions
The β-carboline framework provides several strategic locations for chemical derivatization, with the C-1, C-3, C-6, and C-9 positions being the most frequently explored. mdpi.com These modifications are crucial for building libraries of compounds to probe biological targets and develop potent agents.
C-1 Position Modifications: The C-1 position of the β-carboline ring is a common site for introducing diversity. The Pictet-Spengler reaction is a foundational method for constructing the β-carboline skeleton, which inherently allows for the introduction of a substituent at the C-1 position by selecting an appropriate aldehyde or keto acid to react with a tryptophan derivative. nih.govresearchgate.net This approach enables the synthesis of 1-substituted tetrahydro-β-carbolines, which can then be aromatized to the corresponding β-carbolines. researchgate.netresearchgate.net Modern synthetic methods have further expanded the possibilities for C-1 functionalization. For instance, Negishi cross-coupling reactions, facilitated by bases like TMPMgCl·LiCl, allow for the introduction of various aryl or heteroaryl groups at the C-1 position in a one-pot sequence. nih.gov Research has shown that introducing different functional groups at this position can significantly enhance antitumor activity. nih.gov Studies have explored a range of substituents, from simple alkyl chains to complex aryl moieties, to systematically investigate their impact on biological activity. researchgate.netmdpi.com
C-3 Position Modifications: The C-3 position is another critical site for derivatization, often bearing a carboxyl group or a related functional group derived from the tryptophan starting material. This carboxyl group serves as a versatile handle for further modifications, such as the formation of esters and amides. ljmu.ac.ukmdpi.com For example, β-carboline-3-carboxamides have been synthesized to explore antimalarial agents, with variations in the amide substituent being key to improving potency. digitellinc.com Similarly, the introduction of heterocyclic moieties like oxadiazole and piperazine (B1678402) at the C-3 position has been investigated to enhance properties such as antitumor activity and water solubility. nih.gov The Morita-Baylis-Hillman reaction has also been employed with 3-formyl-β-carbolines to create C-3 substituted adducts, further expanding the chemical space for this position. beilstein-journals.org
C-6 Position Modifications: Modification of the A-ring of the β-carboline system, which includes the C-6 position, is another strategy to fine-tune biological activity. Wang and co-workers developed a one-pot synthesis that allows for the creation of 6-substituted β-carbolines from tryptophan and various amino acids. nih.gov While less common than C-1 or C-3 modifications, substitutions at this position can influence the electronic properties of the aromatic system and its interaction with biological targets. For example, electron-deficient substituents at the C-5 position have been shown to enhance cytotoxicity in some series. researchgate.net
C-9 Position Modifications: The indole nitrogen at the N-9 position is a key site for substitution, which can significantly alter the molecule's properties, including its fluorescence and biological interactions. beilstein-journals.org N-alkylation or N-acylation can modulate the compound's lipophilicity and steric profile. mdpi.com For instance, the addition of a substituent at the N-9 position, such as a cyanoethyl or methoxycarbonylethyl group via a Michael addition, has been shown to alter the fluorescence properties of β-carboline derivatives. beilstein-journals.org In other studies, the introduction of a benzyl (B1604629) group at the N-9 position was part of a strategy to design novel β-carboline derivatives as potential anticancer agents. researchgate.net
Development of Substituted Analogs for Structure-Activity Exploration
The synthesis of diverse β-carboline analogs is driven by the need to understand the relationship between a molecule's chemical structure and its biological activity (SAR). By systematically altering substituents at various positions, researchers can identify the key molecular features responsible for a desired pharmacological effect. researchgate.net
Theoretical and experimental studies have been combined to elucidate the SAR of β-carboline derivatives. Computational methods, such as 2D-QSAR and molecular docking, help to predict how different substituents might influence activity and receptor binding. researchgate.net For example, SAR studies on harmine (B1663883) analogs revealed that modifications at the 7-position (on the A-ring) were generally limited in their ability to improve β-cell proliferation, suggesting other positions might be more fruitful for optimization in that context. nih.gov
In the pursuit of antitumor agents, SAR analysis has shown that the nature, number, and position of substituents are critical. researchgate.netresearchgate.net For instance, in one study, it was found that electron-deficient substituents like fluoro and methyl on a phenyl ring at the C-1 position led to potent cytotoxicity. researchgate.net Conversely, replacing a methyl group with a methoxy (B1213986) group resulted in decreased activity, highlighting the importance of electronic effects. researchgate.net Similarly, SAR exploration at the C-3 position of tetrahydro-β-carbolines identified an optimal substituent on an attached imidazole (B134444) ring to balance desired activity with off-target effects. researchgate.net
The fungicidal activity of β-carbolines has also been shown to be highly dependent on the substitution pattern. Previous studies indicated that the antifungal activity changes when the C-3 position is substituted. mdpi.com This has led to the synthesis of series of β-carboline derivatives with various substituted amide groups at C-3 and different substituents at C-1 to systematically probe their effects on different fungal strains. mdpi.com
The tables below summarize representative findings from SAR studies on β-carboline derivatives.
Table 1: Structure-Activity Relationship (SAR) Insights for C-1 Substituted β-Carbolines
| C-1 Substituent | Biological Target/Activity | SAR Finding | Reference |
|---|---|---|---|
| Phenyl ring with fluoro/methyl groups | Topoisomerase I / Cytotoxicity | Electron-deficient substituents enhanced cytotoxicity. | researchgate.net |
| Phenyl ring with methoxy group | Topoisomerase I / Cytotoxicity | Electron-rich substituent decreased activity compared to methyl. | researchgate.net |
| Various aryl groups | Anticancer Activity | Introduction of aryl groups at C-1 was explored to create novel derivatives with potential anticancer properties. | researchgate.net |
Table 2: Structure-Activity Relationship (SAR) Insights for C-3 and A-Ring Substituted β-Carbolines
| Position | Substituent Type | Biological Target/Activity | SAR Finding | Reference |
|---|---|---|---|---|
| C-3 | Substituted Amides | Antimalarial (Plasmodium falciparum) | Variation of the amide substituent was critical for improving in vitro potency. | digitellinc.com |
| C-3 | Oxadiazole and Piperazine moieties | Antitumor Activity | Designed to enhance antitumor properties and solubility. | nih.gov |
| C-5 | Electron-deficient substituents | Cytotoxicity | Enhanced activity compared to electron-rich substituents. | researchgate.net |
Preclinical Pharmacological Investigations of N Pentyl Beta Carboline 1 Propionate
Antiparasitic Efficacy Studies
General research into the β-carboline class of compounds has shown notable antiparasitic activities. These alkaloids are investigated for their potential to interfere with parasitic growth and survival mechanisms.
In Vitro Antimalarial Activity against Plasmodium falciparum Strains
No studies reporting the in vitro half-maximal inhibitory concentration (IC₅₀) or specific efficacy of n-Pentyl beta-carboline-1-propionate against chloroquine-sensitive or resistant strains of P. falciparum were identified. Broader studies on other β-carboline derivatives have demonstrated a range of potencies, often targeting parasite DNA synthesis or specific enzymes like heat shock protein 90 (Hsp90). medchemexpress.comnih.govnih.gov
In Vivo Antimalarial Activity in Rodent Models (e.g., Plasmodium berghei)
No data from in vivo rodent models, such as those using Plasmodium berghei, is available for this compound. Such studies on related compounds typically assess parameters like the inhibition of parasite proliferation and the extension of survival time in infected mice. nih.govmdpi.com
Antiproliferative and Cytotoxic Effects in Cellular Models
The β-carboline scaffold is a common feature in many compounds investigated for anticancer properties, with mechanisms often involving the inhibition of cyclin-dependent kinases (CDKs) or DNA topoisomerases. nih.gov
Inhibition of Cancer Cell Line Proliferation (e.g., A-549, MCF-7, PC-3, K562, T47D, MG-63)
Specific data on the inhibitory effects of this compound against the proliferation of cancer cell lines such as A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), or others listed, could not be located. Research on various other β-carboline hybrids has shown cytotoxicity against these cell lines, with some compounds demonstrating potent activity. nih.gov
Assessment of Cell Viability and Growth Inhibition
There are no available studies that assess cell viability or provide growth inhibition data (e.g., GI₅₀ values) for cell lines treated with this compound.
Anti-Inflammatory Modulatory Research
β-carboline alkaloids as a class have been investigated for their ability to modulate inflammatory pathways. Studies on various derivatives show that these compounds can suppress the production of key inflammatory mediators. For instance, certain β-carboline alkaloids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, often by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov However, no research specifically detailing the anti-inflammatory properties of this compound was found.
Evaluation of Nitric Oxide Production Inhibition
In preclinical in vitro models, this compound has been evaluated for its effect on the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. One study investigated the impact of the compound on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. The results from this research indicated that this compound strongly inhibits the production of nitric oxide in this cell-based assay. researchgate.net This inhibitory action suggests a potential role in modulating inflammatory pathways where nitric oxide is a critical mediator.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Cell Line | Inducing Agent | Compound | Observed Effect | Reference |
|---|
Investigation of Pro-inflammatory Mediator Modulation
The anti-inflammatory potential of this compound was further explored by examining its influence on key pro-inflammatory enzymes. In the same study utilizing LPS-stimulated RAW264.7 cells, the compound was found to decrease the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net These enzymes are crucial for the synthesis of pro-inflammatory mediators. The downregulation of their expression provides a potential mechanism for the observed inhibition of nitric oxide production and points toward a broader modulatory effect on inflammatory cascades. Other related beta-carboline alkaloids have also been noted to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, often through the inhibition of the NF-κB pathway. researchgate.net
Table 2: Modulation of Pro-inflammatory Mediators by this compound
| Mediator | Cell Model | Effect | Reference |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7 Macrophages | Decreased Expression | researchgate.net |
Antiviral Research Applications
The beta-carboline structural scaffold is present in numerous compounds that have been investigated for a wide range of pharmacological activities, including antiviral properties. researchgate.net However, based on the available scientific literature, specific preclinical studies to evaluate the antiviral efficacy of this compound have not been reported. The initial isolation and screening studies of this compound focused on other bioactivities. researchgate.netresearchgate.net
Antibacterial and Antifungal Investigations
Many compounds containing the beta-carboline nucleus have been identified as possessing antibacterial and antifungal activities. researchgate.netresearchgate.net The plant from which this compound was isolated, Eurycoma longifolia, has also been reported to have antibacterial effects. caldic.com Despite the known antimicrobial potential within this chemical class, specific investigations into the direct antibacterial or antifungal properties of this compound have not been detailed in published research.
Neurobiological Activity Profiling in Preclinical Contexts
A significant body of research has established that many beta-carboline alkaloids are potent inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters. While this is a well-documented activity for the beta-carboline class, there are no specific published preclinical studies that have assessed the MAO-inhibitory potential of this compound.
The GABAA receptor, particularly its benzodiazepine (B76468) allosteric binding site, is another prominent target for many beta-carboline derivatives, which can act as agonists, antagonists, or inverse agonists. This modulation can significantly affect neuronal excitability. To date, specific preclinical research to determine if this compound interacts with and modulates the GABAA receptor has not been reported in the scientific literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid |
| Nitric Oxide |
| Interleukin-6 (IL-6) |
Potential Neuroprotective Activities
Currently, there is a notable lack of specific preclinical research focused on the direct neuroprotective activities of this compound. While the broader class of β-carboline alkaloids has been the subject of investigations for their potential effects on the central nervous system, including neuroprotective properties, specific data for the n-pentyl ester derivative remains largely unavailable in published scientific literature.
The parent compound, β-carboline, and its various derivatives have been explored for their potential in the context of neurodegenerative diseases. Research into other β-carboline compounds has suggested mechanisms such as the modulation of neurotransmitter systems and potential antioxidant effects. However, it is crucial to note that these findings are related to the general class of β-carbolines and not specifically to this compound.
Studies on this compound have primarily documented its isolation from natural sources, such as the roots of Eurycoma longifolia, and have subsequently focused on evaluating its cytotoxic and antimalarial properties. These investigations have not extended to an examination of its potential to protect neuronal cells from damage or degeneration.
Consequently, there are no available data tables or detailed research findings from preclinical studies to present regarding the neuroprotective effects of this compound. Future pharmacological studies would be necessary to explore this specific potential and to determine if the structural modifications present in this compound confer any neuroprotective capabilities.
Structure Activity Relationship Sar Investigations of N Pentyl Beta Carboline 1 Propionate Analogs
Impact of Substitutions on the Beta-Carboline Core
The biological activity of β-carboline analogs is significantly influenced by the nature and position of substituents on the tricyclic core. Investigations into these substitutions provide valuable insights into the interaction of these molecules with their biological targets.
Substitutions at the C-1, C-3, C-6, and C-9 positions of the β-carboline ring system have been shown to modulate a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties. acs.orgnih.govnih.gov
C-1 Position: The C-1 position is a frequent site for modification. The introduction of various substituents at this position can dramatically alter the biological profile of the molecule. For instance, the presence of an aryl group at C-1 is a common feature in many biologically active β-carbolines. Studies have shown that the nature of the aryl substituent is crucial. For example, in a series of 1-aryl-β-carbolines, the substitution pattern on the aryl ring was found to significantly affect their affinity for serotonin (B10506) receptors. acs.org In the context of antifungal activity, C1-substituted acylhydrazone β-carboline analogues have been synthesized and evaluated, with some compounds exhibiting promising and broad-spectrum antifungal activity. nih.govmdpi.com
C-3 Position: The C-3 position is another key site for chemical modification. The introduction of a carboxylate group or its derivatives, such as amides, at this position has been a common strategy in the design of β-carboline-based compounds. The nature of the substituent at C-3 can influence the compound's interaction with various receptors and enzymes. For example, the presence of a 3-carboxyl ester moiety is considered necessary for the interaction of some β-carbolines with a novel agonist site on GABA-A receptors. nih.gov
C-6 Position: Substitution at the C-6 position of the β-carboline nucleus can also impact biological activity. For instance, the introduction of a benzylamino group at the 6-position of a β-carboline devoid of a substituent at the 3-position resulted in a compound that binds to benzodiazepine (B76468) receptors with potent affinity. daneshyari.com
C-9 Position: The C-9 position, the indole (B1671886) nitrogen, is another important site for substitution. Alkylation or arylation at this position can influence the molecule's lipophilicity and its ability to interact with biological targets. For example, in a series of β-carboline derivatives, N9-heterobivalent compounds showed strong cytotoxic activities against several cancer cell lines. analis.com.my
Table 1: Influence of Substitutions on the Beta-Carboline Core on Biological Activities
| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference Compound(s) |
|---|---|---|---|
| C-1 | Aryl groups | Modulation of serotonin receptor affinity | 1-Aryl-β-carbolines |
| C-1 | Acylhydrazone | Antifungal activity | C1-substituted acylhydrazone β-carbolines |
| C-3 | Carboxyl ester | Interaction with GABA-A receptors | General β-carboline-3-carboxylates |
| C-6 | Benzylamino | Benzodiazepine receptor binding | 6-(benzylamino)-β-carboline |
| C-9 | Heterobivalent structures | Cytotoxic activity | N9-heterobivalent β-carbolines |
Role of N-Substitution on Pharmacological Profile
N-substitution on the β-carboline ring system, specifically at the N-2 (pyridinic nitrogen) and N-9 (indolic nitrogen) positions, plays a pivotal role in defining the pharmacological profile of these compounds.
N-2 Substitution: Quaternization of the N-2 nitrogen to form β-carbolinium salts has been shown to enhance certain biological activities. For example, N2-alkylation, particularly N2-benzylation, of β-carboline dimers significantly enhanced their antimicrobial effects. researchgate.netnih.gov
N-9 Substitution: As mentioned previously, substitution at the N-9 position can significantly impact biological activity. The introduction of various alkyl or aryl groups can alter the compound's physicochemical properties and its interaction with biological targets. For instance, in a study of haspin kinase inhibitors, modifications at the N-9 position of harmine (B1663883) analogs led to significantly increased inhibitory potency. daneshyari.com
Table 2: Role of N-Substitution on the Pharmacological Profile of Beta-Carboline Analogs
| Position of N-Substitution | Type of Modification | Effect on Pharmacological Profile | Example(s) |
|---|---|---|---|
| N-2 (Pyridinic) | Alkylation (e.g., Benzylation) | Enhanced antimicrobial activity | N2-benzylated β-carboline dimers |
| N-9 (Indolic) | Alkylation/Arylation | Modulation of enzyme inhibitory potency | N9-substituted harmine analogs |
Side Chain Modifications and Their Effect on Efficacy
Modifications to the side chains of n-pentyl beta-carboline-1-propionate analogs are crucial for fine-tuning their efficacy and selectivity.
While specific studies on the modification of a C-1 propionate (B1217596) moiety are limited, research on related C-3 carboxylate derivatives provides valuable insights. The ester group at the C-3 position is a key determinant of activity for some β-carbolines. For instance, methyl-β-carboline-3-carboxylate and propyl-β-carboline-3-carboxylate have been shown to enhance GABA-induced Cl- currents, suggesting that the 3-carboxyl ester moiety is important for this activity. In contrast, the corresponding N-methyl-β-carboline-3-carboxamide did not show this effect, indicating that the ester functionality is crucial. nih.gov This suggests that modifications of the propionate ester at the C-1 position, such as altering the ester to an amide or other functional groups, would likely have a profound impact on the biological activity of this compound analogs.
Table 3: Postulated Effects of Pentyl Chain Modifications on Efficacy
| Modification | Postulated Effect on Efficacy | Rationale |
|---|---|---|
| Increasing chain length | May increase or decrease efficacy depending on the target | Altered lipophilicity and steric interactions with the binding site |
| Decreasing chain length | May increase or decrease efficacy depending on the target | Altered lipophilicity and steric interactions with the binding site |
| Introduction of branching | Likely to decrease efficacy | Increased steric hindrance may prevent optimal binding |
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a crucial role in the biological activity of many chiral molecules, including β-carboline derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.
For C-1 substituted β-carbolines, the stereochemistry at the C-1 position can be a key determinant of activity. The synthesis of tetrahydro-β-carboline derivatives often results in a mixture of cis and trans isomers, and their separation and individual biological evaluation are important for understanding the stereochemical requirements for activity. For example, in the synthesis of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane, the stereochemistry was confirmed by crystal structure analysis. researchgate.net While specific studies on the stereochemistry of this compound are not available, it is highly probable that the stereoisomers of this compound would exhibit different biological activities. The synthesis of enantiomerically pure β-carboline derivatives is an active area of research, employing various stereoselective synthetic methods. astu.edu.etmdpi.com
Future Research Directions and Translational Potential Preclinical Focus
Development of More Potent and Selective Beta-Carboline-1-Propionate Analogs
The future development of n-Pentyl beta-carboline-1-propionate hinges on the rational design and synthesis of analogs with improved potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, focusing on systematic modifications of the β-carboline core and its substituents. nih.gov Key strategies include the modification of the C1, C3, and N9 positions of the β-carboline ring, as these have been shown to be critical for biological activity. mdpi.comnih.gov
Introducing different functional groups can enhance antitumor activity. mdpi.comnih.gov For instance, incorporating bulky groups or additional heterocyclic rings, such as oxadiazole or piperazine (B1678402), has been explored to enhance the therapeutic properties of the β-carboline scaffold. mdpi.comnih.govmdpi.com Another promising approach is the synthesis of bivalent β-carboline derivatives, or dimers, which have demonstrated significantly greater bioactivity than their monomeric counterparts in some contexts. nih.gov These strategies aim to optimize the interaction of the molecule with its biological targets, potentially leading to compounds with superior efficacy and reduced off-target effects.
| Modification Strategy | Rationale / Example | Potential Outcome | Reference(s) |
| C1 & C3 Substitution | Introduction of various aryl or heterocyclic groups. | Enhanced anticancer or antimicrobial activity. | mdpi.commdpi.com |
| N2 Acylation | Acylation of the piperidine (B6355638) nitrogen in tetrahydro-β-carbolines. | Improved selectivity and pharmacokinetic properties. | nih.gov |
| N9 Substitution | Alkylation or arylation at the indole (B1671886) nitrogen. | Can restrict conformational flexibility and alter target binding. | nih.gov |
| Molecular Hybridization | Combining the β-carboline scaffold with other pharmacophores (e.g., dithiocarbamates, pyridine). | Potential for synergistic effects and overcoming drug resistance. | nih.gov |
| Dimerization | Linking two β-carboline units together. | Increased bioactivity compared to monomers. | nih.gov |
Investigation of Novel Biological Targets and Pathways
While the β-carboline class of compounds is known to interact with a range of targets—including monoamine oxidases (MAO), serotonin (B10506) (5-HT) and benzodiazepine (B76468) receptors, and various kinases—the precise molecular targets of many derivatives, including this compound, remain to be fully elucidated. nih.govwikipedia.org Future research should focus on identifying novel biological targets and pathways to better understand its mechanism of action.
Unbiased screening approaches, such as proteomics and transcriptomics, can reveal new protein interactions and downstream signaling effects. For example, recent studies on other β-carboline derivatives have identified novel targets like Cyclin-A2 (CCNA2) in sarcoma cells and the kinesin spindle protein Eg5, highlighting the potential for this scaffold to interact with a diverse range of cellular machinery. nih.govnih.gov In silico virtual screening against libraries of molecular targets can also predict new interactions, as demonstrated in the identification of potential antimalarial targets for β-carboline derivatives. researchgate.net Identifying such novel targets is crucial for defining the therapeutic niche for these compounds and for discovering new disease indications.
| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |
| Enzymes | Monoamine Oxidase (MAO), Topoisomerases I/II, Cyclin-Dependent Kinases (CDKs), Kinesin Spindle Protein (Eg5) | Depression, Cancer | mdpi.comnih.govnih.gov |
| Receptors | Serotonin (5-HT) Receptors, Benzodiazepine Receptors | Neurological Disorders | nih.govnih.gov |
| Cell Cycle Proteins | Cyclin-A2 (CCNA2) | Cancer | nih.gov |
| Pathogen Proteins | P. falciparum ferredoxin-NADP+-reductase (PfFNR), Protein Kinase 7 (PfPK7) | Malaria | researchgate.net |
| Structural Proteins | DNA (via intercalation) | Cancer, Antimicrobial | mdpi.comnih.gov |
Advanced Preclinical Models for Efficacy Validation
To bridge the gap between initial findings and clinical reality, the efficacy of novel β-carboline analogs must be validated in advanced preclinical models that more accurately reflect human disease. While initial screening in cancer cell lines is standard, these models often fail to capture the complexity of a tumor microenvironment. abnova.com
A crucial next step is the use of in vivo xenograft models. nih.gov Specifically, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, are becoming the gold standard. abnova.comtaconic.com PDX models better maintain the features of the original human tumor, including its genetic diversity and heterogeneity, providing a more predictive assessment of a drug's potential clinical efficacy. abnova.comtaconic.com For non-cancer indications, such as neurological disorders, the use of genetically engineered animal models or specialized behavioral models, like the chronic mild stress protocol for depression, is essential for validation. nih.gov The use of CRISPR-based animal models to study specific gene-disease interactions also represents an advanced frontier for preclinical validation. stockhead.com.au
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology. Future preclinical studies should investigate the potential for this compound and its analogs to act synergistically with existing therapeutic agents. This could lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.
One approach is the creation of molecular hybrids, where the β-carboline scaffold is chemically linked to another known active agent, such as podophyllotoxin (B1678966) or combretastatin, to form a single chimeric molecule. nih.gov Another strategy involves co-administration with standard-of-care drugs. For instance, studies on some β-carboline derivatives have used doxorubicin (B1662922) as a positive control, suggesting that future studies could explore combinations of these agents. nih.gov In the realm of neuropsychiatry, the combination of a β-carboline with psilocybin is being explored in early-stage studies for eating disorders, highlighting the potential for novel therapeutic pairings. stockhead.com.au
Applications in Chemical Biology Research and Probe Development
The β-carboline scaffold is a valuable tool for chemical biology and can be developed into molecular probes to investigate biological systems. nih.gov By modifying this compound, researchers can create probes for target identification, validation, and cellular imaging.
A common strategy is to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye. Biotinylated analogs can be used in pull-down assays to isolate and identify binding proteins from cell lysates, a powerful method for target discovery. nih.govnih.gov Fluorescently tagged β-carbolines can serve as imaging agents to visualize their distribution within cells and tissues. acs.orgrsc.org For example, novel β-carboline-based fluorescent probes have been designed to activate in the acidic tumor microenvironment, allowing for high-contrast imaging of tumor margins. acs.orgacs.org Another derivative was developed as a pH-sensitive probe to monitor enzymatic reactions. nih.gov These chemical biology tools are invaluable for elucidating the mechanisms of action of new compounds and for developing novel diagnostic agents. nih.govresearchgate.net
| Probe Type | Modification | Application | Reference(s) |
| Affinity Probe | Addition of a biotin tag. | Target identification and validation via pull-down assays and affinity chromatography. | nih.govnih.gov |
| Fluorescent Probe | Conjugation with a fluorophore or intrinsic fluorescence of the core. | Cellular imaging, fluorescence-guided surgery, monitoring biological processes (e.g., pH change). | acs.orgrsc.orgnih.gov |
| Small-Molecule Probe | Using the core scaffold to study specific cellular processes. | Investigating the dynamics of cell division by targeting proteins like Eg5. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
